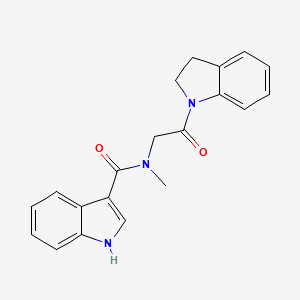

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

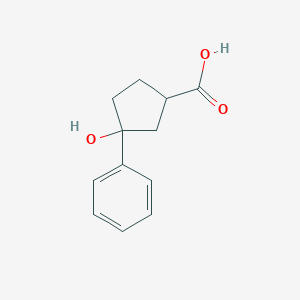

Indolin-2-one compounds are a class of organic compounds that have been studied for their potential biological activities . They are often used as synthetic intermediates in the production of diverse pharmaceuticals .

Synthesis Analysis

The synthesis of indolin-2-one derivatives often involves condensation reactions . For example, a series of indoline derivatives were designed, synthesized, and biologically evaluated for their neuroprotective effects .Molecular Structure Analysis

The structure of indolin-2-one derivatives can be characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used for crystallographic and conformational analyses .Chemical Reactions Analysis

Indolin-2-one derivatives can undergo various chemical reactions. For instance, they have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells .Applications De Recherche Scientifique

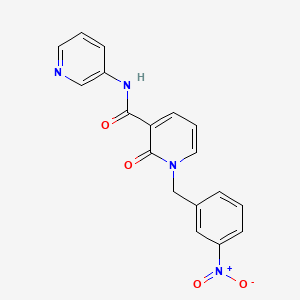

Antibacterial Activity

The hybrid compound formed by combining indolin-2-one and nitroimidazole has demonstrated potent antibacterial effects. Researchers synthesized derivatives of this compound to enhance its efficacy. Notably, a novel hybrid with a nitro group on the C-5 position of indolin-2-one exhibited remarkable antibacterial activity against Staphylococcus aureus (including MRSA strains), Gram-negative bacteria, and VRE strains. Its bactericidal activity and low hemolytic rate make it a promising candidate for combating drug-resistant bacteria .

Neuroprotective Properties

Indoline derivatives have been explored as multifunctional neuroprotective agents for ischemic stroke. These compounds were designed, synthesized, and evaluated for their antioxidant effects. In particular, they showed significant protective effects against H2O2-induced cell death in RAW 264.7 cells .

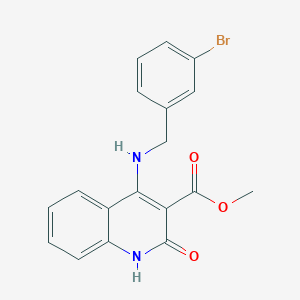

Antimicrobial Activity

Novel indolin-2-ones containing an arylidene motif have been synthesized and tested for antimicrobial properties. Among them, compounds with a 2-thienyl fragment exhibited good antimicrobial activity against Bacillus cereus .

Mécanisme D'action

Target of Action

Indoline derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indoline derivatives can interact with various targets, leading to a range of biological effects . For instance, some indoline derivatives have been found to exhibit good antimicrobial activity against B. cereus and promising pharmaceutical effects against MCF-7 cancer cell lines .

Biochemical Pathways

Indoline derivatives have been found to interact with dna and bsa, implying a potential impact on genetic and protein-related pathways .

Result of Action

Some indoline derivatives have been found to exhibit significant protective effects against h2o2-induced death of raw 2647 cells .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-22(20(25)16-12-21-17-8-4-3-7-15(16)17)13-19(24)23-11-10-14-6-2-5-9-18(14)23/h2-9,12,21H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBXYFYRKZDZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2472150.png)

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylpropanamide](/img/structure/B2472161.png)

![N-(4-acetamidophenyl)-2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2472162.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B2472170.png)

![ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B2472172.png)